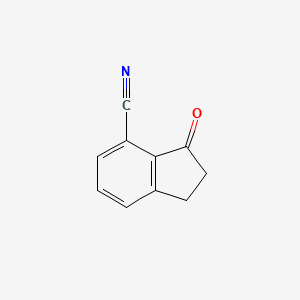

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-oxo-1,2-dihydroindene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-8-3-1-2-7-4-5-9(12)10(7)8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHKVONJPYQVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443642 | |

| Record name | 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215362-26-8 | |

| Record name | 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile (4-Cyano-1-indanone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile, a key intermediate in the synthesis of pharmacologically active molecules. This document is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed insights into the handling, synthesis, and chemical behavior of this compound. Particular emphasis is placed on its role as a precursor to Sphingosine-1-Phosphate (S1P) receptor modulators, a class of drugs with significant therapeutic potential.

Introduction: The Significance of the Indanone Scaffold

The indanone framework is a recurring motif in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. The rigid, bicyclic structure of indanone serves as a versatile scaffold for the development of therapeutic agents targeting various disease states. This compound, also known as 4-cyano-1-indanone, has emerged as a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Ozanimod, a medication approved for the treatment of multiple sclerosis.[1][2] Its strategic placement of a reactive carbonyl group, an active methylene group, and a cyano functionality makes it a valuable synthon for the construction of complex molecular architectures.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 60899-34-5 | [3] |

| Molecular Formula | C₁₀H₇NO | [3] |

| Molecular Weight | 157.17 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 116-117 °C | [3][4] |

| Boiling Point | 331 °C | [3] |

| Density | 1.23 g/cm³ | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectral data.

2.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their splitting patterns indicating their relative positions. The two methylene groups of the five-membered ring will appear as triplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (downfield), the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the indanone core. Predicted chemical shifts can serve as a reference for experimental data.[2]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2220-2260 |

| C=O (Ketone) | ~1680-1700 |

| C=C (Aromatic) | ~1450-1600 |

| C-H (Aromatic) | ~3000-3100 |

| C-H (Aliphatic) | ~2850-2960 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 157.17 g/mol .

Synthesis of this compound

The most common and industrially scalable method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acid chloride derivative.[5][6][7][8]

Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

The synthesis of 4-cyano-1-indanone typically proceeds via the cyclization of 3-(2-cyanophenyl)propanoic acid or its corresponding acyl chloride. The presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), facilitates the electrophilic aromatic substitution reaction.

Caption: Synthetic workflow for 4-cyano-1-indanone.

Experimental Protocol: A Generalized Procedure

The following is a generalized, illustrative protocol for the synthesis of 4-cyano-1-indanone via Friedel-Crafts acylation. Note: This is a representative procedure and may require optimization based on laboratory conditions and scale.

Step 1: Preparation of 3-(2-cyanophenyl)propionyl chloride

-

To a solution of 3-(2-cyanophenyl)propanoic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride or oxalyl chloride dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(2-cyanophenyl)propionyl chloride, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Suspend aluminum chloride in a dry, inert solvent (e.g., dichloromethane) and cool to 0 °C.

-

Slowly add a solution of 3-(2-cyanophenyl)propionyl chloride in the same solvent to the aluminum chloride suspension.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 4-cyano-1-indanone is dictated by its three key functional groups: the carbonyl group, the α-methylene group, and the aromatic nitrile.

Reactivity of the Carbonyl Group

The ketone functionality is a primary site for nucleophilic attack. It can undergo a variety of reactions, including:

-

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: This is a crucial transformation for the synthesis of Ozanimod, where the ketone is converted to an amine. This can be achieved through the formation of an imine followed by reduction.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the carbonyl position.

Reactivity of the α-Methylene Group

The methylene group adjacent to the carbonyl (the α-position) is acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as:

-

Alkylation: Reaction with alkyl halides to introduce substituents at the α-position.

-

Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones.

Application in the Synthesis of Ozanimod

A key application of 4-cyano-1-indanone is in the stereoselective synthesis of the S1P receptor modulator Ozanimod. The synthesis involves the conversion of the ketone to a chiral amine.

Caption: Key step in the synthesis of an Ozanimod precursor.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with its importance underscored by its role in the production of the multiple sclerosis drug Ozanimod. Its rich chemistry, stemming from the interplay of its carbonyl, active methylene, and nitrile functionalities, offers numerous opportunities for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and researchers working in the field of drug discovery and development.

References

-

Enantioselective Synthesis of Ozanimod. (2021). ChemistryViews. [Link]

-

NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H₂O, predicted) (NP0137228). NP-MRD. [Link]

-

4-Cyano-1-indanone. ChemBK. [Link]

-

Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses. [Link]

- Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.

-

Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. ResearchGate. [Link]

-

SUPPORTING MATERIALS. Publisher Website. [Link]

-

1H-Indene-4-carbonitrile, 2,3-dihydro-1-oxo-. ChemBK. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

2, 3-Dihydro-3-Oxo-1h-Indene-4-Carbonitrile. Henan Allgreen Chemical Co., Ltd. [Link]

-

Indanone synthesis. Organic Chemistry Portal. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Large Scale Preparation of Indoline-2-ones by Friedel-Crafts Cyclisation. Protocol Exchange. [Link]

-

1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. ResearchGate. [Link]

-

Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]

-

1-Indanone. PubChem. [Link]

-

One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. MDPI. [Link]

-

Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[9]annulen-7-ols. NIH. [Link]

-

Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Beilstein Archives. [Link]

-

1-Indanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

1-(Cyano-ethoxycarbonyl-methylene)-indan - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

-

One-pot three-component synthesis of azaspirononatriene derivatives. PMC. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0137228) [np-mrd.org]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thno.org [thno.org]

An In-depth Technical Guide to 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous biologically active compounds.[1] This guide focuses on a specific derivative, 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile (also known as 3-oxoindane-4-carbonitrile), a molecule of significant interest for its potential therapeutic applications. While its close isomer, 1-oxo-indane-4-carbonitrile, is more extensively documented, this whitepaper will synthesize the available knowledge on the 3-oxo variant, drawing upon established principles of indanone chemistry to elucidate its molecular structure, plausible synthetic routes, and anticipated biological activities. This document aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the realms of antimicrobial and anticancer agents.

Introduction: The Significance of the Indanone Core

The indanone framework, consisting of a fused benzene and cyclopentanone ring system, is a key structural motif in a multitude of natural products and synthetic molecules with pronounced pharmacological activities.[1][2] The inherent rigidity and chemical versatility of this nucleus make it an attractive scaffold for the design of targeted therapies.[1] Derivatives of indanone have demonstrated a wide spectrum of biological effects, including anti-inflammatory, analgesic, antiviral, antimalarial, antibacterial, and anticancer properties.[3][4] Furthermore, they have been investigated for the treatment of neurodegenerative diseases, such as Alzheimer's, highlighting the broad therapeutic landscape of this chemical class.[3][5]

This guide will specifically delve into the molecular characteristics and potential of this compound, a less-explored member of this family, to stimulate further research into its unique properties.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the indanone core with a nitrile group at the 4-position and a ketone at the 3-position of the five-membered ring.

Caption: 2D structure of this compound.

Physicochemical Data Summary

While extensive experimental data for this specific isomer is limited in publicly accessible literature, predicted properties and data for the closely related 1-oxo isomer provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO | |

| Molecular Weight | 157.17 g/mol | |

| CAS Number | 215362-26-8 | - |

| Predicted Boiling Point | 332.6 ± 31.0 °C | - |

| Predicted Density | 1.23 ± 0.1 g/cm³ | - |

Synthesis of this compound: A Mechanistic Approach

The synthesis of indanones is a well-established field in organic chemistry, with the intramolecular Friedel-Crafts acylation being a cornerstone methodology.[2][3][6] This approach offers a reliable pathway to construct the fused-ring system.

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

A plausible synthetic route to this compound would likely involve the cyclization of a suitably substituted phenylpropanoic acid derivative.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for indanone synthesis and should be adapted and optimized for the specific target molecule.

Step 1: Acyl Chloride Formation

-

To a solution of the appropriate cyanophenylpropanoic acid precursor in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Dissolve the crude acyl chloride in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C under an inert atmosphere.

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise, maintaining the temperature below 5 °C.[3]

-

Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by carefully pouring it onto crushed ice and extracting the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Spectroscopic Characterization (Anticipated)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The protons on the five-membered ring would likely appear as multiplets in the aliphatic region, while the aromatic protons would resonate in the downfield region, with their splitting patterns dictated by the substitution on the benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be expected to display distinct signals for the carbonyl carbon (downfield), the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the cyclopentanone ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the carbonyl (C=O) stretching vibration of the ketone (typically around 1700-1725 cm⁻¹) and the nitrile (C≡N) stretching vibration (around 2220-2260 cm⁻¹).

Mass Spectrometry

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (157.17 g/mol ). Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the indanone core.

Biological Activity and Therapeutic Potential

The indanone scaffold is a well-established pharmacophore with a broad range of biological activities. While specific studies on this compound are limited, its potential can be inferred from the activities of related compounds.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the antimicrobial and antifungal properties of indanone derivatives.[7][8][9] The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[10] The presence of the cyano group in the target molecule may further enhance its antimicrobial potential. It is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens.

Anticancer Potential

Substituted indanones have demonstrated significant potential as anticancer agents.[11] Their mechanisms of action often involve the inhibition of key cellular targets such as cyclooxygenase-2 (COX-2) or tubulin polymerization, leading to the induction of apoptosis in cancer cells.[1][11] The specific substitution pattern of this compound warrants investigation into its cytotoxic effects on various cancer cell lines.

Neuroprotective Effects

Certain indanone derivatives have been explored for their neuroprotective properties, particularly as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in neurodegenerative disorders.[5]

Caption: Potential mechanisms of action for indanone derivatives.

Future Directions and Conclusion

This compound represents a promising yet underexplored molecule within the versatile class of indanones. This technical guide has provided a comprehensive overview of its structure, plausible synthetic strategies based on established chemical principles, and its anticipated biological activities. The strong precedent for antimicrobial and anticancer efficacy within the indanone family suggests that this specific derivative is a compelling candidate for further investigation.

Future research should focus on the definitive synthesis and purification of this compound, followed by thorough spectroscopic characterization to confirm its structure. Subsequently, a systematic evaluation of its biological activity against a panel of microbial pathogens and cancer cell lines is warranted. Elucidation of its mechanism of action will be crucial for its potential development as a novel therapeutic agent. This guide serves as a foundational resource to inspire and direct these future research endeavors.

References

-

Katarzyna, K., & Sławomir, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

Cravotto, G., et al. (2013). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 18(8), 9584-9596. [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐aryl‐1‐indanone through intramolecular Friedel‐Crafts acylation. [Link]

-

Barbosa, L. C. A., et al. (2015). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. Tetrahedron Letters, 56(43), 5963-5966. [Link]

-

Hu, Z., et al. (2023). Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors. Future Medicinal Chemistry, 15(20), 1823-1841. [Link]

-

Aghabozorg, H., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic & Medicinal Chemistry, 34, 115960. [Link]

-

OUCI. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Padhy, R. N., et al. (2017). Antibacterial, antifungal and antimycobacterial compounds from cyanobacteria. Biomedicine & Pharmacotherapy, 91, 764-777. [Link]

-

Indian Journal of Chemistry. (n.d.). Note Synthesis of new cyano derivatives on the basis of disubstituted indenones. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2010). Antimicrobial and antifungal screening of indanone acetic acid derivatives. [Link]

-

Costa, M., et al. (2021). Cyanobacteria: A Promising Source of Antifungal Metabolites. Marine Drugs, 19(10), 548. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Antimicrobial and antifungal screening of indanone acetic acid derivatives. [Link]

-

ResearchGate. (2023). (PDF) Synthesis and Activity of Aurone and Indanone Derivatives. [Link]

-

Research Journal of Pharmacy and Technology. (2019). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. [Link]

-

MDPI. (2023). Antifungal Potential of Cyanobacterium Nostoc sp. BCAC 1226 Suspension as a Biocontrol Agent Against Phytopathogenic Fungi and Oomycetes. [Link]

-

ChemBK. (n.d.). 4-Cyano-1-indanone. [Link]

-

Singh, R., et al. (2021). Revisiting the role of cyanobacteria-derived metabolites as antimicrobial agent: A 21st century perspective. Frontiers in Microbiology, 12, 706820. [Link]

-

Science Archives. (2020). Cyanobacteria: an emerging source for antibacterial, antimycobacterial and antifungal properties. [Link]

-

Al-Omran, F., et al. (2008). Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4-pyridyl]-3-oxopropanenitriles. Molecules, 13(12), 3140-3149. [Link]

-

Afonin, A. V., et al. (2019). Molecular and Crystal Structures of 4-Cyano-3(2H)-Furanones and Structural Effects in 1H NMR Spectra. Journal of Structural Chemistry, 60(8), 1334-1344. [Link]

-

ResearchGate. (2017). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. [Link]

-

MDPI. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. [Link]

-

MDPI. (2023). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. [Link]

-

ResearchGate. (2018). Synthesis and characterization of biologically significant 3-(2-oxo-1,2,dihydroindol-3-ylideneamino)-3H-benzo[d][2][3][6]triazin-4-ones. [Link]

- Google Patents. (n.d.). EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.

-

Journal of Chemical Research. (2002). Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. [Link]

-

ResearchGate. (2017). Synthesis of 7-cyanoindolizine derivatives via a tandem reaction. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. jocpr.com [jocpr.com]

- 9. rjptonline.org [rjptonline.org]

- 10. Revisiting the role of cyanobacteria-derived metabolites as antimicrobial agent: A 21st century perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile (4-Cyano-1-indanone)

CAS Number: 60899-34-5 Molecular Formula: C₁₀H₇NO Molecular Weight: 157.17 g/mol

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile, a key chemical intermediate in contemporary pharmaceutical synthesis. It delves into its chemical identity, synthesis, analytical characterization, and significant applications, with a focus on providing actionable insights for laboratory and process development settings.

Introduction and Strategic Importance

This compound, commonly referred to as 4-cyano-1-indanone, is a bicyclic aromatic ketone of significant interest in medicinal chemistry.[1][2] Its unique structural framework, featuring a reactive ketone and a versatile nitrile group, positions it as a valuable building block for complex heterocyclic and polycyclic molecules.[3] The primary driver for its current relevance is its role as a pivotal intermediate in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators, a class of drugs with applications in treating autoimmune diseases such as multiple sclerosis.[4] Notably, it is a precursor to the chiral amine (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, a key component of the drug Ozanimod.[4][5]

Beyond S1P modulators, this compound is also a reagent in the preparation of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonists, which have shown potential as anticonvulsant agents.[1][6] The indanone scaffold itself is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active compounds.[7] This guide aims to consolidate the available technical knowledge on 4-cyano-1-indanone to facilitate its synthesis, characterization, and effective utilization in drug development programs.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of a starting material is paramount for safe handling and successful process design.

| Property | Value | Source(s) |

| Appearance | Off-white to solid | [8] |

| Melting Point | 116-117 °C | [1][9] |

| Boiling Point (Predicted) | 330.1 ± 31.0 °C | [1] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [1] |

| Storage Temperature | Room temperature, sealed in dry conditions | [8] |

Safety Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

-

Signal Word: Warning[8]

Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.

Synthesis of 4-Cyano-1-indanone

The synthesis of 4-cyano-1-indanone can be efficiently achieved via a multi-step sequence commencing from commercially available starting materials. A robust and scalable pathway involves the intramolecular Friedel-Crafts acylation of a 3-(2-cyanophenyl)propanoic acid precursor.[8] This approach offers a logical and high-yielding route to the target indanone.

Synthetic Pathway Overview

The overall transformation can be visualized as a two-stage process: first, the construction of the 3-(2-cyanophenyl)propanoic acid sidechain, followed by its cyclization to form the indanone ring.

Caption: Overall synthetic strategy for 4-Cyano-1-indanone.

Rationale for Method Selection

-

Stage 1: Knoevenagel Condensation and Reduction: The reaction between 2-cyanobenzaldehyde and Meldrum's acid, followed by an in-situ reduction and hydrolysis, is an efficient method for constructing the propanoic acid side chain.[8] This approach avoids the use of more hazardous reagents and provides good yields.

-

Stage 2: Intramolecular Friedel-Crafts Acylation: This classical and powerful ring-forming reaction is the most direct method to construct the indanone core.[9] The conversion of the carboxylic acid to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) is a standard and high-yielding procedure that activates the substrate for cyclization.[8] The subsequent cyclization is promoted by a strong Lewis acid, typically aluminum chloride (AlCl₃), which facilitates the electrophilic attack of the acylium ion onto the aromatic ring.[8]

Detailed Experimental Protocol

This protocol is a composite based on established chemical principles and patent literature.[8] Researchers should perform their own risk assessment and optimization.

Part A: Synthesis of 3-(2-Cyanophenyl)propanoic Acid

-

To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add formic acid (85%, 6.0 eq).

-

Cool the vessel in an ice-water bath to 0-5 °C.

-

Slowly add triethylamine (1.5 eq), ensuring the internal temperature remains below 10 °C.

-

Add 2-cyanobenzaldehyde (1.0 eq).

-

Heat the mixture to approximately 85 °C.

-

Add Meldrum's acid (1.2 eq) portion-wise, maintaining the reaction temperature at 85 °C.

-

After the addition is complete, maintain the reaction at 85 °C for 4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and add ice water to precipitate the product.

-

Cool the suspension to 5 °C and stir for 2 hours.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(2-cyanophenyl)propanoic acid as a white-like solid. (Reported yield: ~76%).[8]

Part B: Synthesis of 4-Cyano-1-indanone

-

Acyl Chloride Formation: In a fume hood, suspend 3-(2-cyanophenyl)propanoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~2.0 eq).

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours, or until gas evolution ceases. The reaction can be monitored by the disappearance of the starting material using IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch).

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(2-cyanophenyl)propionyl chloride. Caution: Thionyl chloride is corrosive and reacts violently with water.

-

Friedel-Crafts Cyclization: In a separate, dry reaction vessel under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (AlCl₃, ~1.2 eq) in a dry, inert solvent (e.g., dichloromethane).

-

Cool the suspension to 0 °C.

-

Dissolve the crude acyl chloride from the previous step in dry dichloromethane and add it dropwise to the AlCl₃ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to afford this compound. (Reported yield: ~52%).[8]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material. The following data represents the expected spectroscopic features of 4-cyano-1-indanone based on its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Structure of 4-Cyano-1-indanone for NMR assignment.

-

¹H NMR (Expected):

-

Aromatic Protons (3H): The three protons on the aromatic ring will appear in the range of δ 7.5-8.0 ppm. Due to the electron-withdrawing effects of the ketone and nitrile groups, they will be deshielded. The splitting pattern will be complex, likely showing doublet of doublets or multiplets due to coupling between them.

-

Methylene Protons (4H): Two distinct methylene groups are present.

-

The CH₂ group adjacent to the carbonyl (C2) is expected to appear as a triplet around δ 2.7-3.0 ppm.

-

The benzylic CH₂ group (C3) will be further downfield due to its proximity to the aromatic ring and the nitrile group, likely appearing as a triplet around δ 3.1-3.4 ppm.

-

-

-

¹³C NMR (Expected):

-

Carbonyl Carbon (C=O): A characteristic peak in the downfield region, expected around δ 195-205 ppm.

-

Nitrile Carbon (C≡N): A sharp peak expected in the range of δ 115-120 ppm.

-

Aromatic Carbons: At least six distinct signals are expected in the aromatic region (δ 120-155 ppm). The carbon attached to the nitrile group (C4) will be shifted, as will the quaternary carbons of the fused ring system.

-

Methylene Carbons (CH₂): Two signals are expected in the aliphatic region, typically between δ 25-40 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~2230-2210 | Nitrile (C≡N) | Stretching |

| ~1720-1700 | Ketone (C=O), Aromatic | Stretching |

| ~1600-1450 | Aromatic Ring | C=C Stretching |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2960-2850 | Aliphatic C-H | Stretching |

The presence of strong, sharp peaks in the C≡N and C=O stretching regions is diagnostic for the successful synthesis of the target compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 157, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of CO (m/z = 129): A common fragmentation for cyclic ketones.

-

Loss of HCN (m/z = 130): Fragmentation involving the nitrile group.

-

Further fragmentation of these primary ions will lead to other characteristic peaks in the spectrum.

-

Applications in Drug Development

The primary utility of 4-cyano-1-indanone lies in its role as a versatile intermediate for the synthesis of pharmacologically active molecules.

Synthesis of S1P Receptor Modulators (e.g., Ozanimod)

4-Cyano-1-indanone is the direct precursor to (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, a critical chiral intermediate for Ozanimod. The synthetic transformation involves the stereoselective reduction of the ketone to an amine.

Caption: Conversion of 4-Cyano-1-indanone to the Ozanimod intermediate.

The conversion of the prochiral ketone in 4-cyano-1-indanone to the chiral (S)-amine is a key step. While classical chemical methods exist, they often involve multiple steps and result in racemic mixtures requiring resolution. A significant advancement in this area is the use of transaminase enzymes, which can catalyze the direct, asymmetric amination of the ketone with high enantioselectivity and yield, offering a greener and more efficient alternative.[4] This biocatalytic approach underscores the importance of designing synthetic routes that are compatible with enzymatic transformations.

Precursor for AMPA Receptor Antagonists

The indanone framework is a component of certain classes of AMPA receptor antagonists. These compounds are of interest for their potential in treating neurological disorders characterized by excessive excitatory neurotransmission, such as epilepsy.[1][6] The synthesis of these antagonists often involves the elaboration of the indanone core, where the ketone and nitrile functionalities of 4-cyano-1-indanone can be modified to build more complex heterocyclic systems. While specific synthetic routes starting directly from 4-cyano-1-indanone are proprietary or less commonly published, its structural features make it an ideal starting point for creating libraries of indanone-based compounds for screening against neurological targets.

Conclusion

This compound (4-cyano-1-indanone) is a high-value chemical intermediate with demonstrated importance in the pharmaceutical industry. Its synthesis via a Friedel-Crafts cyclization of a readily accessible propanoic acid derivative is a robust and scalable method. The presence of both a ketone and a nitrile group provides two orthogonal points for further chemical modification, making it a versatile scaffold for the synthesis of complex drug molecules like Ozanimod and for the exploration of new chemical entities targeting receptors such as AMPA. This guide provides the foundational knowledge required for the synthesis, characterization, and strategic application of this important building block in modern drug discovery and development.

References

- Preparation method of 3-(2-cyanophenyl) propionic acid and 4-cyano-1-indanone. CN113214111A.

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

4-Cyano-1-indanone. ChemBK. (n.d.). Retrieved from [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. (n.d.). Retrieved from [Link]

- Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod. EP3553179A1.

-

Synthesis of (a) 4-Cyano-3-methyl-1-indanone. PrepChem.com. (n.d.). Retrieved from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. PMC. (n.d.). Retrieved from [Link]

-

Indanone synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Sandmeyer reaction. Wikipedia. (n.d.). Retrieved from [Link]

- STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020).

-

1H-Indene-4-carbonitrile, 2,3-dihydro-1-oxo-. ChemBK. (n.d.). Retrieved from [Link]

-

Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. (2018, May 30). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. (n.d.). Retrieved from [Link]

-

Synthesis and insecticidal activity of 4-substituted 1-indanyl chrysanthemates. J-Stage. (n.d.). Retrieved from [Link]

-

Synthesis and first evaluation of [¹⁸F]fluorocyano- and [¹⁸F]fluoronitro-quinoxalinedione as putative AMPA receptor antagonists. PubMed. (2014). Retrieved from [Link]

- IDENTIFYING KETOREDUCTASES THAT PREFERENTIALLY SYNTHESIZE PHARMACEUTICALLY RELEVENT (S)-1-HYDROXY. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020).

-

Friedel-Crafts Acylation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Friedel–Crafts reaction. Wikipedia. (n.d.). Retrieved from [Link]

-

AlCl₃-Catalyzed Intramolecular Cyclization of N-Arylpropynamides With N-Sulfanylsuccinimides: Divergent Synthesis of 3-Sulfenyl Quinolin-2-ones and Azaspiro[2][5]trienones. PubMed. (2017, December 15). Retrieved from [Link]

-

Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. Sabinet African Journals. (n.d.). Retrieved from [Link]

- Note Synthesis of new cyano derivatives on the basis of disubstituted indenones. (n.d.).

-

Recent developments in biological activities of indanones. Request PDF. ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. ajpamc.com [ajpamc.com]

- 5. Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 7. Chloride-Mediated Alkene Activation Drives Enantioselective Thiourea and Hydrogen Chloride Co-Catalyzed Prins Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone - Google Patents [patents.google.com]

- 9. Total synthesis of kaitocephalin, the first naturally occurring AMPA/KA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the analytical methodologies for the characterization of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile , a key intermediate in the synthesis of various biologically active molecules. As a Senior Application Scientist, the following sections are structured to not only present protocols but to also instill a deep understanding of the rationale behind the experimental choices, ensuring methodological robustness and data integrity.

Introduction: The Analytical Imperative for this compound

This compound (also known as 4-cyano-1-indanone) is a bicyclic aromatic ketone containing a nitrile functional group. Its rigid scaffold and reactive handles make it a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics. The purity and structural integrity of this intermediate are paramount to the success of subsequent synthetic steps and the biological activity of the final compounds.

Therefore, a robust analytical workflow is not merely a quality control measure but a foundational component of the research and development process. This guide will detail the application of three cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the unambiguous characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available experimental spectrum for this specific molecule is not readily accessible, based on the analysis of structurally similar indanone derivatives, a predicted set of chemical shifts is presented below. These predictions are grounded in the fundamental principles of NMR, considering the electronic effects of the carbonyl and nitrile groups on the aromatic and aliphatic protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification for Prediction |

| H2 | ~2.7 - 2.9 (t) | ~36 | Aliphatic methylene protons adjacent to a carbonyl group are deshielded. |

| H3 | ~3.1 - 3.3 (t) | ~26 | Aliphatic methylene protons adjacent to the aromatic ring. |

| H5 | ~7.6 - 7.8 (d) | ~125 | Aromatic proton ortho to the electron-withdrawing nitrile group. |

| H6 | ~7.4 - 7.6 (t) | ~130 | Aromatic proton meta to both the carbonyl and nitrile groups. |

| H7 | ~7.8 - 8.0 (d) | ~128 | Aromatic proton ortho to the carbonyl group. |

| C1 (C=O) | - | ~205 | Characteristic chemical shift for a ketone carbonyl carbon. |

| C2 | - | ~36 | Aliphatic methylene carbon. |

| C3 | - | ~26 | Aliphatic methylene carbon. |

| C4 (C-CN) | - | ~110 | Quaternary aromatic carbon attached to the nitrile group. |

| C4a | - | ~150 | Quaternary aromatic carbon at the ring junction. |

| C5 | - | ~125 | Aromatic methine carbon. |

| C6 | - | ~130 | Aromatic methine carbon. |

| C7 | - | ~128 | Aromatic methine carbon. |

| C7a | - | ~135 | Quaternary aromatic carbon at the ring junction. |

| CN | - | ~118 | Characteristic chemical shift for a nitrile carbon. |

Experimental Protocol for NMR Analysis

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of the target compound.

Workflow for NMR Analysis

Caption: A generalized workflow for acquiring NMR spectra.

Expert Insights: The choice of CDCl₃ as the solvent is due to its excellent solubilizing properties for a wide range of organic compounds and its relatively clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantification

HPLC is a cornerstone technique for determining the purity of a compound and for quantitative analysis. A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate the target compound from any starting materials, byproducts, or degradation products.

A Robust RP-HPLC Method

The following method is designed for the robust analysis of this compound, leveraging a C18 stationary phase which is well-suited for the retention of moderately polar aromatic compounds.

Table 2: Recommended RP-HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent resolution for a wide range of organic molecules. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape and provides a source of protons for LC-MS. |

| Gradient | 50% B to 95% B over 15 minutes | A gradient elution ensures the efficient elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The aromatic nature of the compound suggests strong absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Experimental Protocol for HPLC Analysis

The following protocol details the steps for performing an HPLC analysis of the target compound.

Workflow for HPLC Analysis

A Comprehensive Technical Guide to the Physical Properties of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile, a key intermediate in the synthesis of various pharmacologically active molecules, presents a unique set of physicochemical characteristics that are paramount to its application in drug discovery and development.[1][2] The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[2][3] This guide provides an in-depth analysis of the critical physical properties of this compound, namely its melting point and solubility profile. Understanding these properties is fundamental for optimizing reaction conditions, purification strategies, and formulation development. This document moves beyond a simple recitation of data to provide the underlying scientific principles and detailed, field-proven methodologies for their determination.

Core Physical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior during synthesis, purification, and formulation. For this compound, the melting point and solubility are foundational parameters.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this transition occurs over a narrow temperature range and is a reliable indicator of purity.[4] Impurities tend to depress and broaden the melting range.[4]

| Property | Value | Source |

| Melting Point | 116-117 °C | ECHEMI[5], Sunshine Pharma[6] |

This sharp melting range suggests a high degree of purity for commercially available this compound.

Solubility Profile

Solubility is a critical factor in drug development, influencing bioavailability and formulation. The solubility of this compound is dictated by its molecular structure, which contains both a polar nitrile group and a largely non-polar indanone framework. The nitrile group, due to the electronegativity of nitrogen, can act as a hydrogen bond acceptor with protic solvents.[7][8] However, the bulky and hydrophobic indanone structure will favor solubility in organic solvents.[9]

Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The nitrile and ketone groups can engage in hydrogen bonding, but the non-polar indanone backbone limits overall solubility. Solubility is expected to be higher in alcohols than in water.[8][9] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM) | High | These solvents can engage in dipole-dipole interactions with the polar nitrile and ketone functionalities without the energetic cost of disrupting a strong hydrogen-bonding network. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Moderate | The aromatic ring of the indanone structure will have favorable interactions with aromatic solvents like toluene. Solubility in highly non-polar solvents like hexane is expected to be limited.[9] |

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step methodologies for the empirical determination of the melting point and solubility of this compound. These protocols are based on established pharmacopeial and laboratory methods.

Melting Point Determination (Capillary Method)

This protocol is based on the widely accepted capillary method, consistent with the United States Pharmacopeia (USP) general chapter <741>.[4][10][11][12]

Principle: A small, finely powdered sample is heated in a capillary tube within a calibrated apparatus. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (closed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry. If necessary, dry under vacuum. Grind a small amount of the solid to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. Invert the tube and tap the closed end on a hard surface to compact the powder at the bottom. The packed sample height should be 2-4 mm.

-

Determination:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

For an unknown compound, a rapid preliminary heating can be performed to approximate the melting point.

-

For a known substance like this, set the heating rate to increase the temperature rapidly to about 10-15 °C below the expected melting point (116 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first drop of liquid is observed (onset of melting).

-

Continue heating at the slow rate and record the temperature at which the last solid particle melts (completion of melting).

-

The recorded range is the melting point of the substance. For a pure compound, this range should be narrow (0.5-2 °C).

-

Expert Insights: A broad melting range is a strong indicator of impurities. The "mixed melting point" technique can be used for identity confirmation. In this method, the sample is mixed with an authentic reference standard. If there is no depression in the melting point of the mixture, the sample is considered identical to the standard.

Sources

- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thinksrs.com [thinksrs.com]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. study.com [study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. uspbpep.com [uspbpep.com]

- 11. scribd.com [scribd.com]

- 12. thinksrs.com [thinksrs.com]

The Diverse Biological Activities of 1-Indanone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Potential of the 1-Indanone Scaffold

The 1-indanone core, a bicyclic aromatic ketone, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and synthetic tractability have made it a cornerstone for the development of a wide array of biologically active molecules. From established pharmaceuticals to promising investigational agents, 1-indanone derivatives have demonstrated significant therapeutic potential across various disease areas. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of these compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Designed for researchers, scientists, and drug development professionals, this guide delves into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols, offering a foundation for the rational design and evaluation of novel 1-indanone-based therapeutics.

Anticancer Activity: A Multi-pronged Assault on Malignancy

1-Indanone derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxic effects against a broad spectrum of cancer cell lines.[1] Their mechanisms of action are diverse, often targeting multiple key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Disrupting the Cellular Machinery of Cancer

The anticancer efficacy of 1-indanone derivatives stems from their ability to interfere with critical cellular processes, primarily through the inhibition of tubulin polymerization, induction of cell cycle arrest, and activation of apoptotic pathways. A notable antiangiogenic effect has also been observed for some derivatives.

Tubulin Polymerization Inhibition: A prominent mechanism of action for many anticancer 1-indanone derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.[2] The 3,4,5-trimethoxyphenyl motif has been identified as a key pharmacophore for this antitubulin activity.

Cell Cycle Arrest and Apoptosis: The disruption of microtubule function by 1-indanone derivatives is a potent trigger for cell cycle arrest, predominantly at the G2/M checkpoint.[2] This arrest prevents cancer cells from completing mitosis and proliferating. Prolonged G2/M arrest ultimately leads to the induction of apoptosis, or programmed cell death. Evidence for apoptosis induction includes the cleavage of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair that is inactivated by caspases during apoptosis.[3] The apoptotic cascade initiated by these compounds often involves the intrinsic, or mitochondrial, pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of effector caspases such as caspase-3.[4][5]

Antiangiogenic Activity: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some 1-indanone derivatives have been shown to possess antiangiogenic properties by inhibiting key signaling pathways involved in this process. For instance, certain derivatives have been found to suppress the expression of vascular endothelial growth factor receptors (VEGFR-1 and VEGFR-2) and hypoxia-inducible factor-1α (HIF-1α).[6] HIF-1α is a key transcription factor that regulates the expression of many genes involved in angiogenesis. By inhibiting these targets, 1-indanone derivatives can effectively cut off the blood supply to tumors, thereby inhibiting their growth and spread.

Structure-Activity Relationship (SAR): Fine-Tuning for Potency and Selectivity

The anticancer activity of 1-indanone derivatives is highly dependent on their chemical structure. Structure-activity relationship studies have provided valuable insights into the key structural features required for optimal potency and selectivity.

2-Benzylidene-1-indanone Derivatives: For this class of compounds, the nature and position of substituents on the benzylidene ring and the indanone core significantly influence their cytotoxic activity.

-

Substitution on the Benzylidene Ring: Electron-donating or electron-withdrawing groups on the benzylidene ring can modulate the anticancer activity. For instance, the presence of a 3,4,5-trimethoxyphenyl group is often associated with potent antitubulin activity.

-

Substitution on the Indanone Core: Modifications to the indanone ring system can also impact biological activity. For example, the introduction of methoxy groups at specific positions on the indanone core has been shown to enhance cytotoxicity.[7]

Thiazolyl Hydrazone Derivatives: 1-Indanone derivatives incorporating a thiazolyl hydrazone moiety have shown promising activity, particularly against colon cancer cell lines.[4][8] The SAR for this class of compounds is still being actively explored, but initial studies suggest that the nature of the substituent on the thiazole ring plays a crucial role in determining their anticancer potency.[8]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected 1-indanone derivatives against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Benzylidene-1-indanone | 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one | MCF-7 (Breast) | 0.010-14.76 | |

| Thiazolyl Hydrazone | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) | HT-29 (Colon) | 0.41 ± 0.19 | [5] |

| Thiazolyl Hydrazone | - | HCT 116 (Colon) | 1.25 ± 0.02 to 5.04 ± 0.2 | [8] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT 116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

1-Indanone derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the 1-indanone derivatives in culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vivo Antiangiogenesis Assessment using Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study both angiogenesis and anti-angiogenesis.[9]

Materials:

-

Fertilized chicken eggs (day 3 of incubation)

-

Egg incubator (37°C, 50% humidity)

-

Sterile filter paper discs (or other carriers)

-

1-Indanone derivatives

-

Stereomicroscope

-

Methanol-acetone solution (1:1)

Procedure:

-

Incubate fertilized eggs horizontally for 3 days to allow the CAM to develop.

-

On day 3, create a small window in the eggshell to expose the CAM.

-

Prepare the 1-indanone derivative solution and apply it to a sterile filter paper disc.

-

Gently place the disc onto the CAM. A vehicle control disc should also be placed on a separate egg.

-

Seal the window and return the eggs to the incubator for a further 48-72 hours.

-

On the day of analysis, open the window and observe the CAM under a stereomicroscope.

-

Fix the CAM by adding a methanol-acetone solution.

-

Excise the CAM and photograph it.

-

Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc. A significant reduction in vessel branching in the treated group compared to the control indicates antiangiogenic activity.[9]

Visualizations

Anticancer Mechanism of 1-Indanone Derivatives.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. 1-Indanone derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating the production of pro-inflammatory mediators.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of 1-indanone derivatives are largely attributed to their ability to inhibit the production of pro-inflammatory cytokines and enzymes. This is often achieved through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

Inhibition of Pro-inflammatory Cytokines: Several 2-benzylidene-1-indanone derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages.[10] These cytokines play a central role in orchestrating the inflammatory response.

Modulation of the NF-κB Signaling Pathway: The NF-κB signaling pathway is a critical regulator of inflammation. Some 1-indanone derivatives have been found to block the activation of the NF-κB pathway, thereby preventing the transcription of genes encoding pro-inflammatory proteins.

Structure-Activity Relationship (SAR): Tailoring for Anti-inflammatory Efficacy

The anti-inflammatory activity of 2-benzylidene-1-indanone derivatives is influenced by the substitution pattern on both the indanone and benzylidene rings.

-

Substitution on the Benzylidene Ring: The presence and position of hydroxyl and methoxy groups on the benzylidene ring have been shown to be important for anti-inflammatory activity.[10]

-

Substitution on the Indanone Core: Modifications to the indanone ring can also impact the inhibitory effects on pro-inflammatory cytokine production.

Experimental Protocol

Protocol 3: In Vitro Anti-inflammatory Activity Assay

This protocol describes the evaluation of the anti-inflammatory activity of 1-indanone derivatives by measuring their ability to inhibit the production of TNF-α and IL-6 in LPS-stimulated macrophages.[10]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

24-well plates

-

Lipopolysaccharide (LPS)

-

1-Indanone derivatives

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed macrophages into a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the 1-indanone derivatives for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage inhibition of cytokine production by the compounds compared to the LPS-stimulated control.

Visualization

Anti-inflammatory Mechanism of 1-Indanone Derivatives.

Antimicrobial and Antifungal Activity: Combating Infectious Agents

The emergence of multidrug-resistant pathogens poses a significant threat to global health. 1-Indanone derivatives have been investigated for their antimicrobial and antifungal activities, with some compounds demonstrating promising efficacy against a range of microorganisms.

Mechanism of Action

The precise mechanisms by which 1-indanone derivatives exert their antimicrobial and antifungal effects are not yet fully elucidated and may vary depending on the specific derivative and the target microorganism. Potential mechanisms include the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with microbial metabolic pathways.

Structure-Activity Relationship (SAR)

The antimicrobial and antifungal activity of 1-indanone derivatives is closely linked to their chemical structure. For example, in a series of 1-indanone chalcones and their 2,4-dinitrophenylhydrazone derivatives, the hydrazones were often more active than their chalcone precursors. The nature and position of substituents on the benzaldehyde-derived portion of the molecule also play a critical role in determining the spectrum and potency of antimicrobial activity.

Experimental Protocol

Protocol 4: In Vitro Antimicrobial Susceptibility Testing using Agar Well Diffusion Method

This method is commonly used to screen for the antimicrobial activity of compounds.

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or other suitable growth medium

-

Petri dishes

-

1-Indanone derivatives

-

Positive control (e.g., standard antibiotic or antifungal agent)

-

Negative control (e.g., DMSO)

-

Sterile cork borer

Procedure:

-

Prepare agar plates and allow them to solidify.

-

Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume of the 1-indanone derivative solution, positive control, and negative control to separate wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Neuroprotective Activity: A Potential Avenue for Treating Alzheimer's Disease

Neurodegenerative disorders, particularly Alzheimer's disease, represent a growing healthcare challenge. The 1-indanone scaffold is a key component of donepezil, a well-established drug for the treatment of Alzheimer's disease. This has spurred research into other 1-indanone derivatives as potential multi-target agents for this complex disease.

Mechanism of Action: A Multi-Target Approach

The neuroprotective effects of 1-indanone derivatives in the context of Alzheimer's disease are often multifaceted, targeting several key pathological features of the disease.

Cholinesterase Inhibition: A primary mechanism is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, which is depleted in the brains of Alzheimer's patients. By inhibiting these enzymes, 1-indanone derivatives can increase acetylcholine levels, leading to improved cognitive function.

Inhibition of Amyloid-Beta (Aβ) Aggregation: The aggregation of amyloid-beta peptides into senile plaques is a hallmark of Alzheimer's disease. Certain 1-indanone derivatives have been shown to inhibit the self-assembly of Aβ peptides and even promote the disaggregation of pre-formed Aβ fibrils.

Structure-Activity Relationship (SAR)

The development of multi-target 1-indanone derivatives for Alzheimer's disease requires careful optimization of their structure to achieve a balance of activities. SAR studies have focused on modifying the substituents on the indanone ring and the side chains attached to it to enhance both cholinesterase inhibition and anti-Aβ aggregation properties.

Conclusion and Future Directions

The 1-indanone scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutic agents with a wide range of biological activities. The research highlighted in this guide underscores the significant potential of 1-indanone derivatives in the fields of oncology, inflammation, infectious diseases, and neurodegenerative disorders. Future research in this area should continue to focus on the elucidation of detailed mechanisms of action, the exploration of novel chemical space through innovative synthetic strategies, and the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The continued investigation of this privileged scaffold holds great promise for the development of the next generation of medicines to address unmet medical needs.

References

-

In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Bio-protocol. Available at: [Link].

-

A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis. Methods and Protocols. 2018;1(2):14. Available at: [Link].

-

Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. STAR Protocols. 2025;6(1):102931. Available at: [Link].

-

Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Creative Bioarray. Available at: [Link].

-

Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. JoVE. 2014;(91):e51972. Available at: [Link].

- Synthesis, Characterization and Cytotoxic Effect of Some New Thiazolyl Hydrazone Derivatives of 1-Indanone. Journal of the Chemical Society of Pakistan. 2021;43(6):244.

- Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule. European Journal of Pharmaceutical Sciences. 2015;76:1-10.

-

Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule. European Journal of Pharmaceutical Sciences. 2015;76:1-10. Available at: [Link].

-

Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Cellular Signalling. 2019;57:70-81. Available at: [Link].

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. 2017;7(15):9357-9372. Available at: [Link].

-

Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules. 2023;28(24):8049. Available at: [Link].

-

Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy. 2018;12:887-901. Available at: [Link].

-

Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling pathway. European Journal of Medicinal Chemistry. 2014;74:237-245. Available at: [Link].

-